ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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Overview
Description
ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with ethyl 4-aminobenzoate in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol and heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzoate moiety, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
Uniqueness
ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE stands out due to its unique combination of the pyrazole and benzoate moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(1-ethylpyrazol-4-yl)methylcarbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-20-11-12(10-18-20)9-17-16(23)19-14-7-5-13(6-8-14)15(21)22-4-2/h5-8,10-11H,3-4,9H2,1-2H3,(H2,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJUDOYPQTYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=S)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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